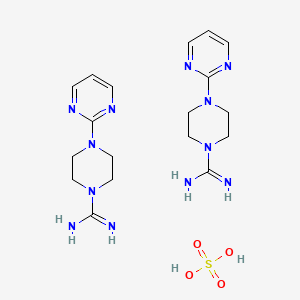

bis(4-(pyrimidin-2-yl)piperazine-1-carboximidamide),sulfuricacid

説明

Bis(4-(pyrimidin-2-yl)piperazine-1-carboximidamide), sulfuric acid (molecular formula: C₁₈H₂₄N₁₀O₄S) is a sulfonic acid salt derivative of a bis-carboximidamide functionalized piperazine scaffold. The compound features two pyrimidin-2-yl substituents on the piperazine ring, which are conjugated with carboximidamide groups. The sulfuric acid moiety acts as a counterion, stabilizing the protonated nitrogen atoms in the piperazine ring .

This protonation facilitates hydrogen bonding, as observed in crystal structures, where N–H⋯Cl or N–H⋯O interactions stabilize the lattice .

特性

IUPAC Name |

4-pyrimidin-2-ylpiperazine-1-carboximidamide;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H14N6.H2O4S/c2*10-8(11)14-4-6-15(7-5-14)9-12-2-1-3-13-9;1-5(2,3)4/h2*1-3H,4-7H2,(H3,10,11);(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIKZHYYCJBZHPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)C(=N)N.C1CN(CCN1C2=NC=CC=N2)C(=N)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N12O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of bis(4-(pyrimidin-2-yl)piperazine-1-carboximidamide), sulfuric acid involves multiple steps. One common synthetic route includes the reaction of pyrimidine derivatives with piperazine derivatives under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity . Industrial production methods often involve large-scale reactors and continuous flow systems to optimize the production process and maintain consistency in product quality .

化学反応の分析

Bis(4-(pyrimidin-2-yl)piperazine-1-carboximidamide), sulfuric acid undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or metal hydrides.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include palladium catalysts for coupling reactions, sodium borohydride for reductions, and various acids and bases for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Bis(4-(pyrimidin-2-yl)piperazine-1-carboximidamide), sulfuric acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and in various organic reactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

作用機序

The mechanism of action of bis(4-(pyrimidin-2-yl)piperazine-1-carboximidamide), sulfuric acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .

類似化合物との比較

Comparison with Structurally Similar Compounds

Key Observations:

The carboximidamide groups in both bis-carboximidamide derivatives enhance hydrogen-bonding capacity, critical for stabilizing supramolecular architectures or binding to biological targets.

Hydrogen Bonding :

- Sulfate salts exhibit stronger N–H⋯O interactions compared to chloride or nitrate salts due to the sulfate ion’s higher charge density .

- Fluorine in the 2-fluorophenyl analog may participate in weak C–H⋯F interactions, absent in pyrimidine-based analogs .

Conformational Stability :

- Piperazine rings in all analogs adopt a chair conformation , but protonation sites and anion interactions dictate lattice stability. For example, bifurcated hydrogen bonds in the nitrate salt create distinct packing motifs compared to chloride .

Research Findings and Implications

Synthesis and Availability :

The target compound is commercially available (e.g., CymitQuimica, Ref: 3D-AVD26221) in milligram to gram quantities, indicating scalable synthesis protocols . Its fluorophenyl analog (CAS 59083-59-9) is similarly accessible, though with higher molecular weight and altered solubility .Crystallographic Insights :

Structural analogs (e.g., chloride and nitrate salts) were solved using SHELX software, confirming the robustness of small-molecule refinement techniques for such derivatives . These studies highlight the role of hydrogen bonding in dictating material properties, such as melting points and solubility.- Potential Applications: The pyrimidine moiety suggests utility in pharmaceutical chemistry, where pyrimidine derivatives are common in kinase inhibitors or antiviral agents. The sulfate salt’s stability and hydrogen-bonding network make it a candidate for co-crystal engineering to improve drug bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。